molecular formula C26H31N5O2 B11192903 3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide

3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide

Cat. No.: B11192903
M. Wt: 445.6 g/mol
InChI Key: XZGAMFRUMQBJND-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylamino)-N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide include other benzamide derivatives, pyrazole-containing compounds, and piperidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

3-(dimethylamino)-N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C26H31N5O2/c1-17-8-9-22(18(2)14-17)23-16-24(29-28-23)26(33)31-12-10-20(11-13-31)27-25(32)19-6-5-7-21(15-19)30(3)4/h5-9,14-16,20H,10-13H2,1-4H3,(H,27,32)(H,28,29)

InChI Key

XZGAMFRUMQBJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C)C

Origin of Product

United States

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